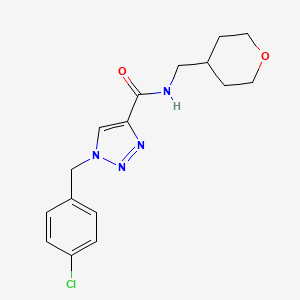
5-cyclopropyl-1-(2,5-dimethylphenyl)-1H-1,2,3-triazole-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-cyclopropyl-1-(2,5-dimethylphenyl)-1H-1,2,3-triazole-4-carboxylic acid is a chemical compound used in scientific research. It is a triazole derivative that has shown potential as a therapeutic agent for various diseases.
作用機序
The mechanism of action of 5-cyclopropyl-1-(2,5-dimethylphenyl)-1H-1,2,3-triazole-4-carboxylic acid involves the inhibition of various enzymes and signaling pathways. It has been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, leading to the inhibition of cancer cell growth. It also inhibits the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, leading to the improvement of cognitive function in Alzheimer's disease. Furthermore, it inhibits the activation of NF-κB, a signaling pathway involved in inflammation, leading to the reduction of inflammatory cytokine production.
Biochemical and Physiological Effects:
5-cyclopropyl-1-(2,5-dimethylphenyl)-1H-1,2,3-triazole-4-carboxylic acid has been found to have various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. It also reduces oxidative stress and inflammation in Alzheimer's disease by increasing the activity of antioxidant enzymes such as superoxide dismutase and reducing the production of inflammatory cytokines such as TNF-α and IL-1β. Furthermore, it improves cognitive function in Alzheimer's disease by increasing the levels of acetylcholine in the brain.
実験室実験の利点と制限
One of the advantages of using 5-cyclopropyl-1-(2,5-dimethylphenyl)-1H-1,2,3-triazole-4-carboxylic acid in lab experiments is its potential as a therapeutic agent for various diseases. It has shown promising results in preclinical studies and has the potential to be developed into a drug. However, one of the limitations is the lack of clinical studies on its safety and efficacy in humans. Further studies are needed to determine its pharmacokinetics, toxicity, and therapeutic potential in humans.
将来の方向性
There are several future directions for the research on 5-cyclopropyl-1-(2,5-dimethylphenyl)-1H-1,2,3-triazole-4-carboxylic acid. One of the directions is the development of more potent derivatives with improved pharmacokinetics and therapeutic potential. Another direction is the investigation of its potential as a therapeutic agent for other diseases such as diabetes and cardiovascular diseases. Furthermore, the mechanism of action of 5-cyclopropyl-1-(2,5-dimethylphenyl)-1H-1,2,3-triazole-4-carboxylic acid needs to be further elucidated to identify potential targets for drug development.
合成法
The synthesis of 5-cyclopropyl-1-(2,5-dimethylphenyl)-1H-1,2,3-triazole-4-carboxylic acid involves the reaction of 2,5-dimethylphenyl hydrazine with ethyl 4,4,4-trifluoroacetoacetate to obtain 5-cyclopropyl-1-(2,5-dimethylphenyl)-1H-1,2,3-triazole-4-carboxylic acid ethyl ester. The ethyl ester is then hydrolyzed with sodium hydroxide to obtain the final product, 5-cyclopropyl-1-(2,5-dimethylphenyl)-1H-1,2,3-triazole-4-carboxylic acid.
科学的研究の応用
5-cyclopropyl-1-(2,5-dimethylphenyl)-1H-1,2,3-triazole-4-carboxylic acid has been studied for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and inflammation. It has shown promising results as an anticancer agent by inhibiting the growth of cancer cells and inducing apoptosis. It has also been found to have neuroprotective effects in Alzheimer's disease by reducing oxidative stress and inflammation. In addition, it has shown anti-inflammatory effects by inhibiting the production of inflammatory cytokines.
特性
IUPAC Name |
5-cyclopropyl-1-(2,5-dimethylphenyl)triazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2/c1-8-3-4-9(2)11(7-8)17-13(10-5-6-10)12(14(18)19)15-16-17/h3-4,7,10H,5-6H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUHMLLFSGMITSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2C(=C(N=N2)C(=O)O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,6-bis(3-oxobutyl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone](/img/structure/B6011396.png)
![1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N-[4-(1,3-thiazol-4-yl)phenyl]prolinamide](/img/structure/B6011407.png)
![6-bromo-2-(4-ethoxyphenyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-quinolinecarboxamide](/img/structure/B6011417.png)
![2-(1-cyclopenten-1-ylcarbonyl)-7-(cyclopropylmethyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6011423.png)
![6-tert-butyl-2-{[2-(6-methoxy-2-naphthyl)propanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B6011426.png)
![N-[3-(butyrylamino)phenyl]-2-nitrobenzamide](/img/structure/B6011437.png)
![2-[1-({2-[5-(benzyloxy)-2-methyl-1H-indol-3-yl]ethyl}amino)propylidene]-5-phenylcyclohexane-1,3-dione](/img/structure/B6011438.png)
![1-[(3,5-dimethyl-4-isoxazolyl)sulfonyl]-N-methyl-N-(2-phenylethyl)-3-piperidinamine](/img/structure/B6011443.png)

![5-(3,4-dimethoxyphenyl)-2-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-ylcarbonyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B6011458.png)
![3-ethoxy-4-[(4-fluorobenzyl)oxy]benzaldehyde (4-oxo-1,3-thiazolidin-2-ylidene)hydrazone](/img/structure/B6011463.png)
![methyl 3-[2-(aminocarbonothioyl)carbonohydrazonoyl]-2-hydroxybenzoate](/img/structure/B6011466.png)
![N-(5-chloro-2-methoxyphenyl)-2-[(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)thio]propanamide](/img/structure/B6011477.png)
![N-(2-chlorobenzyl)-5-[(2-nitrophenoxy)methyl]-2-furamide](/img/structure/B6011503.png)